Methyl 4-amino-3-chloro-5-hydroxybenzoate
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Overview
Description
Methyl 4-amino-3-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid and features functional groups such as an amino group, a chloro group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to an amino derivative.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-amino-3-chloro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-hydroxybenzoate
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 3-amino-4-chlorobenzoate
Uniqueness
Methyl 4-amino-3-chloro-5-hydroxybenzoate is unique due to the presence of both a chloro group and a hydroxy group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Methyl 4-amino-3-chloro-5-hydroxybenzoate, also known as methyl 4-amino-5-chloro-2-hydroxybenzoate, is a compound of interest due to its various biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 201.61 g/mol
- CAS Number : 129511-06-4
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported to achieve high yields and purity, often utilizing techniques such as esterification and chlorination.
Biological Activity
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent in pharmaceutical applications .
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
3. Antioxidant Properties
This compound has shown promising antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Mechanism : Another investigation revealed that treatment with this compound significantly reduced inflammation markers in a rat model of arthritis, indicating its therapeutic potential in inflammatory disorders .
- Neuroprotective Effects : Recent research highlighted its neuroprotective properties in models of neurodegeneration, where it was found to enhance neuronal survival and reduce apoptosis under oxidative stress conditions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 4-amino-3-chloro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3 |
InChI Key |
AZUOWCKIFDONOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)N)O |
Origin of Product |
United States |
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